4'-Methoxy-biphenyl-2-methanamine
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Overview
Description
4'-Methoxy-biphenyl-2-methanamine: is an organic compound that belongs to the class of aromatic amines It features a methoxy group attached to the phenyl ring, which is further connected to another phenyl ring through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methoxy-biphenyl-2-methanamine typically involves the reaction of 4-methoxybenzylamine with benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4'-Methoxy-biphenyl-2-methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 4'-Methoxy-biphenyl-2-methanamine is used as an intermediate for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .
Biology: It can be used in assays to investigate the interaction of aromatic amines with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its aromatic structure makes it suitable for incorporation into materials that require specific optical or electronic properties .
Mechanism of Action
The mechanism of action of 4'-Methoxy-biphenyl-2-methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the amine functionality allow it to form hydrogen bonds and other interactions with active sites of enzymes or binding pockets of receptors. This can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenethylamine: Contains an ethylamine linkage instead of a methanamine linkage.
2-Methoxyphenyl isocyanate: Different functional group but similar aromatic structure
Uniqueness: 4'-Methoxy-biphenyl-2-methanamine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQMEWOHGEUPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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